3-(4-Fluorobenzenesulfonyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4S/c1-7(10(12)13)6-16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZZLACPRLEARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The principal and most documented synthetic route to 3-(4-fluorobenzenesulfonyl)-2-methylpropanoic acid involves the nucleophilic substitution reaction between 3-chloro-2-methyl-2-hydroxypropanoic acid and a salt of 4-fluorophenyl sulfinic acid, typically the sodium salt. This method is favored due to its efficiency, stereochemical retention, and ease of purification.
Starting Material Preparation:
3-Chloro-2-methyl-2-hydroxypropanoic acid is synthesized by chlorination of methacrylic acid. This intermediate can be resolved into its optically active form, (+)-3-chloro-2-methyl-2-hydroxypropanoic acid, which is crucial for obtaining the desired enantiomer of the final product.Nucleophilic Substitution Reaction:
The optically active 3-chloro-2-methyl-2-hydroxypropanoic acid is reacted with sodium 4-fluorophenyl sulfinate under controlled conditions. This reaction proceeds with no loss of enantiomeric purity, yielding the optically active (-)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanoic acid.Purification:
The product crystallizes as a high-purity crystalline solid, which can be purified by simple crystallization techniques without requiring complex chromatographic methods.
Reaction Scheme Summary:
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Methacrylic acid + Chlorination agent | Chlorination | 3-Chloro-2-methyl-2-hydroxypropanoic acid | Racemic or optically active (resolved) |
| 2 | 3-Chloro-2-methyl-2-hydroxypropanoic acid + Sodium 4-fluorophenyl sulfinate | Mild temperature, neutral to slightly basic pH | 3-(4-Fluorophenylsulfonyl)-2-hydroxy-2-methylpropanoic acid | Retains enantiomeric purity |
| 3 | Crystallization from suitable solvent | Ethanol/water mixture | Purified crystalline product | High purity, suitable for pharmaceutical use |
Reaction Parameters and Optimization
Salt Selection: Sodium salt of 4-fluorophenyl sulfinic acid is preferred due to availability and reactivity. Other alkali or alkaline earth metal salts are possible but less common.
Temperature: Reaction temperatures typically range from ambient to moderate heating (e.g., 60–80°C) to optimize yield without compromising stereochemical integrity.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to facilitate nucleophilic substitution.
pH Control: Neutral to slightly basic conditions favor the reaction and minimize side reactions or racemization.
Reaction Time: Typically 12–24 hours to ensure complete conversion.
Enantiomeric Purity and Stereochemical Considerations
The synthetic route preserves the stereochemistry of the starting chiral 3-chloro-2-methyl-2-hydroxypropanoic acid. No racemization occurs under the reaction conditions, yielding an optically pure product essential for pharmaceutical applications.
Purification Techniques
Crystallization: The product crystallizes as a stable solid, allowing purification by recrystallization from ethanol/water mixtures, enhancing purity without complex chromatographic steps.
Additional Purification: If required, preparative high-performance liquid chromatography (HPLC) with C18 columns can be used to remove trace impurities.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Starting Material | (+)-3-Chloro-2-methyl-2-hydroxypropanoic acid (from methacrylic acid chlorination) | Readily available, optically active | Requires resolution step for chirality |
| Sulfinic Acid Salt | Sodium 4-fluorophenyl sulfinate | Stable, reactive nucleophile | Preparation or purchase required |
| Reaction Conditions | Neutral to slightly basic, 60–80°C, 12–24 h, polar aprotic solvents | High yield, stereochemical retention | Requires temperature control |
| Purification | Crystallization from ethanol/water | Simple, scalable | May require further purification for trace impurities |
| Enantiomeric Purity Preservation | Yes, no racemization observed | Ensures pharmaceutical quality | Sensitive to harsh conditions |
Research Findings and Industrial Relevance
The described process yields a crystalline intermediate that is easily purified and suitable for direct use in the synthesis of R(-)-bicalutamide, avoiding complicated purification steps common in earlier methods.
The high purity of this intermediate translates into high purity of the final pharmaceutical product, reducing the risk of impurities that could affect drug safety and efficacy.
The process is scalable and amenable to industrial production, with the starting materials and reagents being commercially accessible or readily synthesized.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorobenzenesulfonyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group.
Substitution: Substitution reactions can occur at the fluorine atom or other positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the sulfonyl group.
Substitution Products: Derivatives with different substituents on the benzene ring.
Scientific Research Applications
3-(4-Fluorobenzenesulfonyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Fluorobenzenesulfonyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfonyl group play crucial roles in its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Substituted Propanoic Acid Derivatives
(a) 3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid
- Structure : Differs by replacing the 4-fluoro group with a methoxy (-OCH₃) substituent.
- Properties :
- Applications : Used in organic synthesis but lacks reported pharmacological activity, unlike the fluoro derivative .
(b) 3-(4-tert-Butylphenyl)-2-methylpropanoic acid
- Structure : Replaces the sulfonyl group with a 4-tert-butylphenyl moiety.
- Properties :
Fluorophenyl-Substituted Propanoic Acids
(a) 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid
- Structure : Contains a methyl group on the benzene ring adjacent to the fluorine atom.
- Properties: Molecular Weight: 196.22 g/mol (C₁₁H₁₁FO₂) .
(b) 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid
Pharmacologically Active Analogs
(a) Bezafibrate (2-[4-[2-(4-Chlorobenzoyl)amino]ethylphenoxy]-2-methylpropanoic acid)
- Structure: Shares the 2-methylpropanoic acid core but includes a chlorobenzoyl-aminoethylphenoxy group.
- Bioactivity: Reduces triglycerides by 43% and cholesterol by 20–25% at 600 mg/day . Comparison: The sulfonyl group in 3-(4-fluorobenzenesulfonyl)-2-methylpropanoic acid may confer greater metabolic stability than Bezafibrate’s ester-linked chlorobenzoyl group.
(b) Captopril Impurities (e.g., (2RS)-2-methyl-3-sulphanylpropanoic acid)
Physicochemical and Toxicological Comparisons
Biological Activity
3-(4-Fluorobenzenesulfonyl)-2-methylpropanoic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H11FNO2S
- Molecular Weight : 229.26 g/mol
- CAS Number : 1018300-00-6
The compound features a sulfonyl group attached to a fluorobenzene ring, which is known to enhance biological activity through various mechanisms.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing sulfonyl groups. For instance, a series of novel urea derivatives were synthesized, and their antibacterial efficacy was evaluated against various pathogens, including Bacillus mycoides, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) indicated that compounds with similar structural motifs to this compound exhibited promising antibacterial activity, with MIC values as low as 4.88 µg/mL for the most active derivatives .
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies. In one notable study, compounds structurally related to this acid were tested against eight human cancer cell lines (A549, HCT116, PC3, A431, HePG2, HOS, PACA2, and BJ1). The results showed that certain derivatives had IC50 values lower than that of Doxorubicin, a standard chemotherapy agent. For example:
| Compound | Cell Line | IC50 (µM) | Comparison (Doxorubicin IC50) |
|---|---|---|---|
| Compound 7 | PACA2 | 44.4 | 52.1 |
| Compound 8 | PACA2 | 22.4 | 52.1 |
| Compound 9 | HCT116 | 17.8 | - |
These findings suggest that the compound's structure may play a critical role in modulating cancer cell viability through mechanisms such as down-regulation of critical genes involved in cell proliferation and survival .
Gene Expression Modulation
Molecular docking studies have indicated that the compound may inhibit key proteins involved in cancer progression. For instance, down-regulation of genes such as PALB2, BRCA1, and BRCA2 was observed in treated cancer cells. Furthermore, alterations in gene expression profiles associated with the EGFR and KRAS pathways were noted in A549 cells treated with related compounds .
Study on In Vivo Efficacy
In an animal model study involving lupus disease models (NZBxNZW strain), the administration of sulfonamide derivatives similar to this compound demonstrated significant immunomodulatory effects. The treatment led to reduced levels of autoantibodies and improved clinical symptoms compared to control groups . These findings underscore the therapeutic potential of this class of compounds in autoimmune conditions.
Q & A
Q. What are the key considerations for synthesizing 3-(4-Fluorobenzenesulfonyl)-2-methylpropanoic acid with high yield and purity?
- Methodological Answer : Synthesis typically involves introducing the fluorobenzenesulfonyl group to a 2-methylpropanoic acid backbone. A common approach is sulfonation of 4-fluorobenzene followed by coupling with 2-methylpropanoic acid derivatives. Steric hindrance from the sulfonyl group necessitates optimized reaction conditions, such as using polar aprotic solvents (e.g., DMF) and coupling agents like EDCI/HOBt to enhance efficiency . Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates and minimize byproducts.
Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the fluorophenyl (δ 7.2–7.8 ppm for aromatic protons) and sulfonyl groups (distinct deshielding effects).
- Mass Spectrometry (HRMS) : Validates molecular weight (CHFOS, exact mass 258.04 g/mol) .
- HPLC-PDA : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm. Impurity profiling should reference pharmacopeial standards (e.g., EP/ICH guidelines) .
Advanced Research Questions
Q. How does the fluorobenzenesulfonyl group influence the compound’s biological interactions compared to non-fluorinated analogs?
- Methodological Answer : The sulfonyl group enhances hydrogen-bonding potential with biological targets (e.g., enzymes), while the fluorine atom improves metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity differences between fluorinated and non-fluorinated analogs . For example, replacing fluorine with chlorine may increase lipophilicity but reduce target specificity.
Q. What strategies are recommended to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Standardize protocols using:
- Dose-Response Curves : Test across 3–4 log units (e.g., 1 nM–100 µM) to establish EC/IC.
- Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
- Positive Controls : Include reference compounds (e.g., ibuprofen for COX inhibition) to normalize data across studies .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding modes to targets like PPAR-α/γ using docking software (AutoDock Vina).
- ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 2–3), solubility, and CYP inhibition. Fluorine’s electronegativity reduces metabolic clearance, enhancing half-life .
- QSAR Studies : Correlate substituent effects (e.g., sulfonyl vs. carbonyl) with bioavailability using partial least squares regression .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?
- Methodological Answer : The sulfonyl group’s polarity and flexibility can hinder crystal formation. Strategies include:
- Co-Crystallization : Use small-molecule co-formers (e.g., caffeine) to stabilize lattice formation.
- Solvent Screening : Test high-viscosity solvents (e.g., DMSO) or mixed-solvent systems (ethanol/water).
- Temperature Gradients : Slow cooling from 40°C to 4°C over 72 hours to promote nucleation .
Comparative and Mechanistic Questions
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s activity in enzyme inhibition assays?
- Methodological Answer : Replace fluorine with chlorine or bromine to assess halogen effects on potency. For example:
- Fluorine : Enhances electronegativity and hydrogen-bonding, improving IC for serine proteases.
- Chlorine/Bromine : Increase steric bulk, potentially reducing binding but improving membrane permeability. Use kinetic assays (e.g., fluorogenic substrates) to measure changes .
Q. What in vitro models are most suitable for evaluating the compound’s potential in neurodegenerative disease research?
- Methodological Answer :
- Microglial Activation Assays : Measure TNF-α/IL-6 suppression in LPS-stimulated BV-2 cells.
- Neuronal Oxidative Stress Models : Use SH-SY5Y cells treated with rotenone, assessing ROS reduction via DCFH-DA fluorescence .
- Tau Aggregation Inhibition : Employ Thioflavin T assays with recombinant tau protein .
Data Validation and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing and testing this compound across different laboratories?
- Methodological Answer :
- Detailed Protocols : Publish step-by-step synthesis (e.g., reflux times, purification gradients) and characterization data (NMR shifts, HPLC conditions).
- Open Data Repositories : Share raw spectral files (e.g., via Zenodo) and cell-based assay datasets.
- Inter-Lab Collaborations : Conduct round-robin testing with standardized reagents and equipment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
